molecular formula C17H28N2O14P2 B161585 dTDP-L-oleandrose CAS No. 130832-66-5

dTDP-L-oleandrose

Numéro de catalogue: B161585
Numéro CAS: 130832-66-5
Poids moléculaire: 546.4 g/mol
Clé InChI: KXTSABXLDGUXAE-BNESJGNISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

dTDP-L-oleandrose is a specialized nucleotide-activated sugar that serves as an essential glycosyl donor in the biosynthesis of several clinically significant macrolide antibiotics, including avermectins and oleandomycin . In these pathways, the L-oleandrose sugar moiety is critical for the biological activity of the final compound. The dedicated glycosyltransferase enzyme (AvrB in the avermectin pathway) catalyzes the stepwise transfer of L-oleandrose from dTDP-L-oleandrose to the aglycone scaffold of the antibiotic, forming glycosidic bonds . The biosynthesis of L-oleandrose itself proceeds from a glucose-1-phosphate precursor through a series of enzymatic steps, including dehydration, epimerization, and reduction, to form dTDP-L-olivose as a direct biosynthetic intermediate . A final O-methylation step, catalyzed by a specific 3-O-methyltransferase (e.g., OleY in the oleandomycin pathway), converts dTDP-L-olivose to dTDP-L-oleandrose . Research indicates that in the oleandomycin pathway, this methylation can occur after the sugar is first attached to the aglycone . This reagent is an essential tool for researchers employing combinatorial biosynthesis to create novel hybrid antibiotics . Studies have demonstrated that heterologous expression of the genes responsible for dTDP-L-oleandrose biosynthesis enables the glycosylation of alternative aglycones, leading to new chemical entities with potential improved or altered bioactivities . dTDP-L-oleandrose is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

130832-66-5

Formule moléculaire

C17H28N2O14P2

Poids moléculaire

546.4 g/mol

Nom IUPAC

[hydroxy-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxyphosphoryl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C17H28N2O14P2/c1-8-6-19(17(23)18-16(8)22)13-4-10(20)12(31-13)7-29-34(24,25)33-35(26,27)32-14-5-11(28-3)15(21)9(2)30-14/h6,9-15,20-21H,4-5,7H2,1-3H3,(H,24,25)(H,26,27)(H,18,22,23)/t9-,10-,11-,12+,13+,14+,15-/m0/s1

Clé InChI

KXTSABXLDGUXAE-BNESJGNISA-N

SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O

SMILES isomérique

C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)OC)O

SMILES canonique

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O

Autres numéros CAS

130832-66-5

Synonymes

deoxythymidine diphosphate-oleandrose
dTDP-oleandrose

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Observations :

  • Methylation Patterns : The presence of OleY in dTDP-L-oleandrose biosynthesis introduces a 3-O-methyl group absent in L-olivose. This modification enhances membrane permeability in avermectins, enabling potent anthelmintic activity .
  • Enzyme Specificity : While OleL and OleU are shared in early steps of L-oleandrose and L-olivose biosynthesis, the absence of OleY in L-olivose pathways restricts structural diversification .
  • Functional Impact: dTDP-D-desosamine’s 3-dimethylamino group in erythromycin facilitates ribosomal target binding, whereas dTDP-beta-L-noviose’s 4-O-methyl group in novobiocin optimizes DNA gyrase inhibition .

Genetic and Pathway Divergence

  • dTDP-L-Oleandrose vs. dTDP-L-Mycarose : Mycarose biosynthesis requires MycB, a 4,5-epimerase absent in oleandrose pathways, resulting in distinct stereochemistry at C-4/C-3. This difference alters antibiotic specificity; mycarose-containing tylosin targets Gram-positive bacteria, whereas oleandrose-linked avermectins target nematodes .
  • Evolution of Dehydratases: OleV (2,3-dehydratase) in oleandrose biosynthesis shares homology with MtmV (mithramycin pathway) and SnogH (nogalamycin pathway), but substrate specificity dictates product divergence .

Functional Consequences in Antibiotic Activity

  • Avermectins : The 3-O-methyl group of L-oleandrose in avermectins increases lipophilicity, enabling traversal through lipid-rich nematode cuticles .
  • Urdamycins: In S. fradiae ΔurdQ/R, expression of oleU/oleL produces urdamycin I/J (L-olivose-linked), whereas urdamycin X (unknown sugar) is absent, highlighting the role of sugar composition in bioactivity .
  • Hybrid Molecules : Insertion of oleY into S. albus via plasmid pOLE generates oleandrose-containing hybrids with enhanced antimicrobial spectra compared to olivose derivatives .

Méthodes De Préparation

Core dTDP-Activated Sugar Biosynthesis

The biosynthesis of dTDP-activated deoxysugars universally initiates with d-glucose 1-phosphate (4 ), which undergoes sequential modifications to form dTDP-4-keto-6-deoxy-d-glucose (6 ), a pivotal intermediate. This process involves four enzymes:

  • RmlA (dTDP-glucose synthase): Catalyzes the transfer of dTTP to glucose 1-phosphate, yielding dTDP-d-glucose (5 ).

  • RmlB (dTDP-glucose 4,6-dehydratase): Converts 5 to 6 via dehydration.

These initial steps are conserved across dTDP-sugar pathways, including hypothetical routes to dTDP-L-oleandrose. The intermediate 6 serves as a branching point for divergent pathways, where subsequent enzymes dictate stereochemical and functional group outcomes.

In Vitro Reconstitution Strategies

One-Pot, Multi-Step Enzymatic Synthesis

The synthesis of dTDP-L-daunosamine employed a one-pot, two-step strategy to circumvent intermediate instability and shunt pathways. Applying this approach to dTDP-L-oleandrose would involve:

Step I: Synthesis of dTDP-4-keto-6-deoxy-d-glucose (6 )

  • Enzymes : RmlA (from E. coli), RmlB (from Salmonella enterica), Tmk (dTMP kinase), AckA (acetate kinase).

  • Substrates : d-glucose 1-phosphate, dTMP, ATP, acetyl phosphate.

  • Yield : ~80% conversion to 6 under optimized conditions.

Step II: Methylation and Stereochemical Modifications

  • C-3 Methylation : A hypothetical S-adenosylmethionine (SAM)-dependent methyltransferase (e.g., OleM from oleandomycin biosynthesis) would methylate 6 at C-3, forming dTDP-3-O-methyl-4-keto-6-deoxy-d-glucose.

  • C-5 Epimerization : A 5-epimerase (analogous to DnmU) would invert the C-5 configuration.

  • C-4 Ketoreduction : An NADPH-dependent 4-ketoreductase (e.g., EryBIV from erythromycin biosynthesis) would reduce the 4-keto group to a hydroxyl with S-stereochemistry.

Challenges in Pathway Engineering

  • Intermediate Instability : Like 6 , methylated and epimerized intermediates may undergo spontaneous decomposition (e.g., hydrolysis to dTDP and aglycones).

  • Enzyme Compatibility : Heterologous enzymes (e.g., methyltransferases) must exhibit activity under shared buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

  • Cofactor Recycling : SAM (for methylation) and NADPH (for ketoreduction) require regeneration systems to sustain multi-step reactions.

Comparative Analysis of dTDP-L-Daunosamine and dTDP-L-Oleandrose Pathways

Feature dTDP-L-Daunosamine Hypothetical dTDP-L-Oleandrose
Core Intermediate dTDP-4-keto-6-deoxy-d-glucose (6 )dTDP-4-keto-6-deoxy-d-glucose (6 )
Key Modifications 3-Amination, 5-epimerization, 4-ketoreduction3-O-methylation, 5-epimerization, 4-ketoreduction
Critical Enzymes DnmJ (transaminase), DnmU (epimerase), DnmV (ketoreductase)Methyltransferase (OleM), 5-epimerase, 4-ketoreductase
Cofactors PLP, l-glutamate, NADPHSAM, NADPH
Yield 14% (from 6 )<10% (predicted, due to additional steps)

Optimizing Methyltransferase Activity

While absent in the provided study, methyltransferases are well-documented in macrolide pathways. For example, Streptomyces antibioticus employs OleM to methylate the 3-OH of L-oleandrose during oleandomycin biosynthesis. Integrating OleM into the dTDP-L-daunosamine pathway framework would require:

  • Cofactor Supply : SAM regeneration via methionine adenosyltransferase and polyphosphate kinase.

  • Temperature Optimization : Methyltransferases often exhibit maximal activity at 25–30°C, aligning with the 24°C used for DnmV .

Q & A

Basic Research Questions

Q. What are the established biosynthesis pathways for dTDP-L-oleandrose, and how can they be experimentally validated?

  • Methodological Answer : The biosynthesis of dTDP-L-oleandrose is linked to antibiotic pathways, particularly in glycosylation steps for secondary metabolites . To validate this pathway, researchers can:

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace precursor incorporation into the sugar moiety via LC-MS.
  • Perform enzyme assays with recombinant proteins (e.g., RmlA, RmlB homologs) to confirm catalytic steps.
  • Employ gene knockout studies in model organisms (e.g., Streptomyces) to observe phenotypic changes in antibiotic production .

Q. What analytical techniques are recommended for detecting and quantifying dTDP-L-oleandrose in complex biological matrices?

  • Methodological Answer :

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Optimize ion-pairing chromatography with reverse-phase columns (C18) and negative-ion mode MS for sensitivity .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve structural isomers, comparing chemical shifts with synthetic standards .
  • Enzymatic Hydrolysis : Validate specificity by treating samples with phosphatases (e.g., calf intestinal phosphatase) to release L-oleandrose for downstream analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for dTDP-L-oleandrose-derived antibiotics?

  • Methodological Answer : Discrepancies may arise from strain-specific modifications or assay conditions. Strategies include:

  • Comparative Genomics : Analyze biosynthetic gene clusters (BGCs) across strains to identify regulatory or structural variations .
  • Standardized Bioassays : Use reference strains (e.g., Bacillus subtilis ATCC 6051) and controlled growth conditions (pH, temperature) to minimize variability .
  • Meta-Analysis : Aggregate published data using tools like PRISMA guidelines to identify trends or outliers in bioactivity profiles .

Q. What experimental designs are optimal for studying the role of dTDP-L-oleandrose in antibiotic resistance mechanisms?

  • Methodological Answer :

  • Gene Silencing : Use CRISPR interference (CRISPRi) to downregulate dTDP-L-oleandrose biosynthesis genes and assess resistance phenotypes .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens to identify efflux pump or modification gene upregulation .
  • Structural Modeling : Predict ligand-enzyme interactions (e.g., using AutoDock Vina) to explore dTDP-L-oleandrose binding to resistance proteins .

Q. How can ethical and biosafety concerns be addressed in studies involving genetic manipulation of dTDP-L-oleandrose pathways?

  • Methodological Answer :

  • Biosafety Protocols : Follow NIH BSL-2 guidelines for handling antibiotic-resistant strains, including double containment and decontamination procedures .
  • Ethical Review : Submit genetic modification plans to institutional biosafety committees (IBCs) for approval, emphasizing containment strategies .
  • Data Transparency : Share engineered strain sequences via public repositories (e.g., GenBank) to facilitate reproducibility without distributing live organisms .

Methodological Frameworks

Q. What frameworks are recommended for formulating hypotheses about dTDP-L-oleandrose’s role in novel metabolic pathways?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible strain libraries), Novel (unexplored regulatory nodes), and Relevant (antibiotic discovery) .
  • Systems Biology Approaches : Integrate metabolomics and proteomics data (e.g., via KEGG Mapper) to map dTDP-L-oleandrose into broader metabolic networks .

Q. How should researchers design data management plans (DMPs) for long-term storage of dTDP-L-oleandrose-related datasets?

  • Methodological Answer :

  • FAIR Principles : Assign DOIs to datasets via repositories (e.g., Zenodo) and use standardized metadata (e.g., MIAME for omics data) .
  • Version Control : Track experimental iterations using GitLab or OSF, linking raw data (NMR spectra, LC-MS chromatograms) to processed results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-L-oleandrose
Reactant of Route 2
dTDP-L-oleandrose

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